2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole
Description
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 2,3-dimethylphenyl group at position 3. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives known for their diverse biological and chemical properties, including antimicrobial, anticancer, and corrosion inhibition activities . The synthesis of such derivatives typically involves cyclization reactions, such as the reaction of carboxylic acids with thiosemicarbazide in the presence of POCl₃ or other catalysts . Substituents on the phenyl ring significantly influence the compound’s physical, spectroscopic, and functional properties, making structural analogs valuable for comparative studies.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(2,3-dimethylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
TUWBBKHQIJSMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes for 1,3,4-Thiadiazoles
The synthesis of 1,3,4-thiadiazoles, including 2-amino-5-substituted derivatives, generally follows two main approaches:
- Cyclization of thiosemicarbazides or thiosemicarbazones with carboxylic acids or their derivatives.
- Cyclodehydration reactions involving thiosemicarbazides and acid reagents under dehydrating conditions.
These methods enable the introduction of various substituents at the 5-position of the thiadiazole ring, including aryl groups such as 2,3-dimethylphenyl.
Preparation via Solid-Phase Grinding with Phosphorus Pentachloride
One efficient and high-yielding method reported involves a solid-phase reaction combining thiosemicarbazide, the corresponding carboxylic acid (in this case, 2,3-dimethylbenzoic acid), and phosphorus pentachloride as a dehydrating agent.
- Mix equimolar amounts of thiosemicarbazide and 2,3-dimethylbenzoic acid with a slightly excess amount of phosphorus pentachloride (molar ratios approximately 1:1–1.2:1–1.2).
- Grind the mixture thoroughly in a dry reaction vessel at room temperature until the reaction completes, indicated by the formation of a crude product.
- Add an alkaline solution to the crude product to adjust the pH to approximately 8.0–8.2.
- Filter the mixture, dry the filter cake, and recrystallize to obtain pure 2-amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole.
- Mild reaction conditions at room temperature.
- Short reaction time.
- High yield exceeding 91%.
- Simple post-reaction workup.
- Low toxicity and cost of reagents, especially phosphorus pentachloride.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Thiosemicarbazide + 2,3-dimethylbenzoic acid + PCl5, grind at RT | Formation of crude product |
| 2 | Addition of alkaline solution to pH 8–8.2, filtration, drying, recrystallization | Pure this compound |
Preparation Using Deep Eutectic Solvent (DES) as Green Medium
A more environmentally friendly approach employs a deep eutectic solvent formed from choline chloride and urea as the reaction medium, avoiding organic solvents.
- Prepare the deep eutectic solvent by stirring choline chloride and urea at 80 °C until fully dissolved.
- Cool the solvent to room temperature.
- Add 2,3-dimethylbenzoic acid and thiosemicarbazide to the DES.
- Heat the mixture at 80 °C with stirring, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the mixture, adjust the pH to 8–9 with ammonia water under ice bath cooling.
- Filter, wash with ice water, and dry the solid to obtain the target thiadiazole.
- The DES filtrate can be recovered and reused.
- Solvent-free or minimal solvent use, enhancing green chemistry credentials.
- Recyclable solvent system.
- Short reaction time with high yield and purity.
- Simple post-processing.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Choline chloride + urea, 80 °C, stir to form DES | Deep eutectic solvent formed |
| 2 | Add 2,3-dimethylbenzoic acid + thiosemicarbazide, heat at 80 °C | Reaction proceeds to product |
| 3 | Cool, add ammonia water to pH 8–9, filter, wash, dry | Pure this compound |
Traditional Acid-Mediated Cyclodehydration
Earlier methods for 2-amino-5-substituted-1,3,4-thiadiazoles involved cyclodehydration of thiosemicarbazides with carboxylic acids in strongly acidic media such as concentrated sulfuric acid or polyphosphoric acid mixtures.
- Prepare a mineral acid mixture (e.g., 15–35% sulfuric acid and 65–85% polyphosphoric acid).
- Cool the acid mixture to 10–15 °C.
- Add thiosemicarbazide and the corresponding carboxylic acid (e.g., 2,3-dimethylbenzoic acid).
- Allow the temperature to rise to 100–105 °C and maintain for several hours (e.g., 3 hours).
- Quench the reaction with water and an organic solvent (e.g., toluene).
- Neutralize with ammonium hydroxide to pH ~7.
- Separate the organic layer, dry, and isolate the product.
- Requires harsh acidic conditions and elevated temperatures.
- Longer reaction times.
- More complex workup.
- Moderate to good yields.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Thiosemicarbazide + 2,3-dimethylbenzoic acid + mineral acid mixture, heat at 100–105 °C for 3 h | Cyclodehydration to product |
| 2 | Quench with water + toluene, neutralize, separate organic layer | Isolation of product |
Iodine-Mediated Cyclization of Thiosemicarbazones
Another reported method involves the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via iodine-mediated cyclization of thiosemicarbazones, which are themselves prepared by condensation of thiosemicarbazide with aldehydes.
- Condense thiosemicarbazide with 2,3-dimethylbenzaldehyde to form the corresponding thiosemicarbazone.
- Treat the thiosemicarbazone with iodine under controlled conditions to induce cyclization forming the thiadiazole ring.
- Purify the product by recrystallization.
- Moderate to good yields.
- Allows structural confirmation by NMR and mass spectrometry.
- Suitable for synthesizing a series of derivatives for biological activity screening.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Thiosemicarbazide + 2,3-dimethylbenzaldehyde, condensation | Formation of thiosemicarbazone |
| 2 | Iodine-mediated cyclization | Formation of this compound |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced thiadiazole compounds, and substituted thiadiazoles with various functional groups.
Scientific Research Applications
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs differ in the substituents attached to the phenyl ring at position 5 of the thiadiazole core. Representative examples include:
Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) increase melting points due to enhanced intermolecular interactions .
- Methoxy groups reduce melting points, likely due to steric hindrance and reduced packing efficiency .
- The dimethylphenyl substituent in the target compound is expected to lower solubility compared to polar analogs (e.g., hydroxyphenyl or sulfobenzoyl derivatives) .
Antimicrobial Activity
- 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole: Exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli due to the electron-withdrawing nitro group enhancing membrane penetration .
Anticancer Activity
- Derivatives like VR24 and VR27 (substituted with aryl groups) demonstrate significant activity against colon cancer cells, with IC₅₀ values in the micromolar range. Substituents with electron-donating groups (e.g., methoxy) show enhanced efficacy compared to unsubstituted phenyl analogs .
Antioxidant Activity
- Tetrazole derivatives of 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole exhibit radical scavenging activity, attributed to the nitro group’s resonance stabilization of radical intermediates .
Fluorescence and Spectroscopic Properties
- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): Displays dual fluorescence emission due to intramolecular charge transfer (ICT) and aggregation-induced effects. The hydroxy group facilitates ICT, while butan-1-ol enhances emission intensity .
- 2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF): Shows redshifted fluorescence compared to TS, attributed to the sulfonyl group’s electron-withdrawing nature .
Corrosion Inhibition
- 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1): Achieves 92% inhibition efficiency for mild steel in acidic media at 10⁻³ M concentration, outperforming the nitro-substituted analog (a2, 85%). Bromine’s larger atomic radius enhances adsorption on metal surfaces .
- Dimethylphenyl analog: Not directly studied, but methyl groups may reduce adsorption capacity compared to halogens or nitro groups .
Biological Activity
2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by recent research findings.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The presence of the thiadiazole ring enhances cytotoxic effects against various cancer cell lines. For instance, compounds with structural modifications similar to this compound have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells. The structure-activity relationship (SAR) suggests that electron-donating groups on the phenyl ring are crucial for enhancing anticancer activity .
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 9 | U251 (glioblastoma) | 1.61 ± 1.92 | Induces apoptosis |
| Compound 10 | WM793 (melanoma) | 1.98 ± 1.22 | Inhibits Bcl-2 |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that thiadiazole derivatives possess higher activity against pathogens such as Staphylococcus aureus and Escherichia coli when complexed with transition metals . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticonvulsant Activity
The anticonvulsant effects of thiadiazole derivatives are noteworthy. Research indicates that these compounds can protect against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) methods. The proposed mechanisms include modulation of GABAergic activity and inhibition of voltage-gated ion channels . For example, a derivative showed a protective effect of 80% at a dosage of 100 mg/kg in PTZ-induced seizures.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry. The evaluation revealed that specific substitutions on the thiadiazole ring significantly enhanced their anticancer activity against various cell lines .
Case Study 2: Metal Complexes
Another research focused on the synthesis of metal complexes derived from this compound. The cobalt complex exhibited potent antibacterial activity against Klebsiella species and other pathogens. The study concluded that the interaction between the metal and the ligand enhances biological efficacy compared to the parent compound alone .
The biological activities of this compound can be attributed to several mechanisms:
- Anticancer : Induction of apoptosis through modulation of apoptotic pathways.
- Antimicrobial : Disruption of bacterial cell walls and interference with metabolic functions.
- Anticonvulsant : Enhancement of GABAergic transmission and inhibition of excitatory neurotransmitter release.
Q & A
Q. What are the common synthetic routes for 2-Amino-5-(2,3-dimethylphenyl)-1,3,4-thiadiazole, and how can reaction yields be optimized?
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under acidic or thermal conditions. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol or DMF), catalyst selection (e.g., H₂SO₄ or POCl₃), and temperature control (80–120°C) to improve yields . Purity can be enhanced using recrystallization with ethanol or column chromatography.
Q. How is structural confirmation of this compound achieved?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .
- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and C=S/C=N vibrations (1600–1650 cm⁻¹) .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanism for synthesizing this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models the multi-step cyclization mechanism, including thiosemicarbazide tautomerization and transition state barriers (ΔG‡ ≈ 25–35 kcal/mol). Solvent effects (e.g., polar aprotic media) reduce activation energy by stabilizing intermediates .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Systematic SAR studies comparing 2,3-dimethylphenyl with halogenated analogs (e.g., 4-bromo or 3-fluoro) are critical . Molecular docking (AutoDock Vina) can predict binding affinities to target enzymes like dihydrofolate reductase .
Q. How does the thermodynamic stability of this compound compare to alkyl-substituted analogs?
Differential scanning calorimetry (DSC) reveals higher melting points (mp ≈ 180–190°C) for aryl-substituted thiadiazoles compared to alkyl derivatives (mp ≈ 120–140°C). The dimethylphenyl group enhances lattice stability via π-π stacking, as evidenced by crystallographic data .
Q. What experimental designs are effective for studying its interaction with biological targets?
Q. How can regioselectivity challenges in functionalizing the thiadiazole core be addressed?
Electrophilic substitution at the 5-position is favored due to electron-deficient heterocyclic rings. Directed metalation (e.g., LDA/THF at −78°C) enables selective C–H functionalization .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) and calculate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) identify significant differences between analogs .
Q. How do solvent effects influence the compound’s spectroscopic and reactivity profiles?
Polar solvents (e.g., DMSO) stabilize zwitterionic forms via hydrogen bonding, shifting NMR peaks (Δδ ≈ 0.2–0.5 ppm) . Solvatochromic UV-Vis studies (λmax shifts >10 nm) quantify solvent polarity effects on electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
